molecular formula C12H9ClO B3057776 2-Chloro-6-phenylphenol CAS No. 85-97-2

2-Chloro-6-phenylphenol

Cat. No.: B3057776
CAS No.: 85-97-2
M. Wt: 204.65 g/mol
InChI Key: XBILVINOJVKEHG-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Aromatic Compounds Research

Halogenated aromatic compounds are a broad category of organic molecules that contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine) bonded to an aromatic ring. The introduction of halogens can significantly alter the physical, chemical, and biological properties of the parent aromatic compound. nih.govacs.org Research in this area is extensive, driven by both the industrial importance and the environmental persistence of many of these compounds. scirp.org

Halogenated aromatic compounds are studied for their diverse applications, which include their use as pesticides, flame retardants, and intermediates in the synthesis of pharmaceuticals and other complex organic molecules. nih.govscirp.org Academically, the focus is often on understanding the mechanisms of their reactions, their metabolic pathways in biological systems, and their fate in the environment. nih.govoup.com The presence of a halogen atom can influence the electronic nature of the aromatic ring, affecting its reactivity and interaction with biological targets. oup.com

2-Chloro-6-phenylphenol (B74184) fits squarely within this context as a chlorinated derivative of phenylphenol. Its study contributes to the broader understanding of how chlorination impacts the properties and reactivity of biphenyl (B1667301) systems. Research on such compounds often involves investigating their synthesis, spectroscopic characterization, and potential applications stemming from their unique structural features.

Scope and Significance of Research on this compound

The research interest in this compound, while specific, is multifaceted. It serves as a model compound for studying the effects of ortho-substitution on the biphenyl scaffold. The presence of a chlorine atom and a phenyl group adjacent to the hydroxyl group creates a sterically hindered and electronically distinct environment, influencing its chemical behavior.

Key areas of research involving this compound include:

Synthetic Chemistry: It is utilized as a precursor and intermediate in the synthesis of more complex molecules. For instance, it is a starting material for producing 2,6-diarylphenols, which are prepared by first creating the methyl ether of this compound, followed by a Grignard reaction. google.com It can also be an intermediate in the synthesis of 2,6-diphenylphenol (B49740). chemicalbook.com

Structural and Spectroscopic Analysis: Detailed studies of its molecular structure and spectral properties provide insights into the conformational preferences and electronic interactions within the molecule. nih.gov Techniques such as NMR spectroscopy and X-ray crystallography are employed to elucidate its three-dimensional structure. nih.gov

Photochemical Reactivity: Investigations into the photochemical behavior of phenylphenol derivatives, including those with halogen substituents, have revealed complex processes such as excited-state intramolecular proton transfer (ESIPT). cdnsciencepub.com The substitution pattern on the phenyl rings plays a crucial role in determining the photochemical pathways. cdnsciencepub.com

The significance of this research lies in its contribution to fundamental organic chemistry, particularly in understanding reaction mechanisms and structure-property relationships. Furthermore, the knowledge gained from studying this compound can be applied to the design and synthesis of new molecules with desired functionalities for applications in areas such as materials science and medicinal chemistry.

Chemical and Physical Properties of this compound

The properties of this compound are well-documented in various chemical databases and scientific literature. These properties are crucial for its handling, application in synthesis, and for predicting its behavior in different environments.

PropertyValueSource
Molecular Formula C12H9ClO nih.govlookchem.com
Molecular Weight 204.65 g/mol nih.gov
CAS Number 85-97-2 nih.govlookchem.com
Melting Point 6 °C lookchem.comstenutz.eu
Boiling Point 317 °C stenutz.eu
Density 1.234 g/cm³ stenutz.eu
pKa 8.52 ± 0.10 lookchem.com
LogP 3.71260 lookchem.com
IUPAC Name This compound nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-phenylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C12H9ClO/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

XBILVINOJVKEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

C12H9ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
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DSSTOX Substance ID

DTXSID8041408
Record name 2-Chloro-6-phenylphenol
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Molecular Weight

204.65 g/mol
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Physical Description

Light yellow viscous liquid with a slight odor; mp = 6 deg C; [Merck Index]
Record name 2-Phenyl-6-chlorophenol
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CAS No.

85-97-2, 1322-19-6, 1331-46-0, 53537-62-5
Record name 2-Hydroxy-3-chlorobiphenyl
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Record name 2-Phenyl-6-chlorophenol
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Record name Biphenylol, chloro-
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Record name (1,1'-Biphenyl)-2-ol, ar-chloro-
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Record name 4(OR 6)-Chloro-2-phenylphenol
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Record name 2-Chloro-6-phenylphenol
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Record name 3-chloro[1,1'-biphenyl]-2-ol
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Record name 2-PHENYL-6-CHLOROPHENOL
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Molecular Structure, Intermolecular Interactions, and Theoretical Studies

Conformational Analysis of 2-Chloro-6-phenylphenol (B74184) Derivatives

The conformation of this compound, which describes the rotation around its single bonds, is primarily governed by a balance of attractive and repulsive forces within the molecule.

In derivatives of 2-phenylphenol (B1666276), an intramolecular hydrogen bond can form between the hydroxyl group (-OH) and the π-electrons of the adjacent phenyl ring. cdnsciencepub.comoup.com This O-H···π interaction is an attractive force that influences the molecule's preferred conformation. cdnsciencepub.com The phenyl group's ability to accept a hydrogen bond is a subject of detailed study, comparing its strength relative to other functional groups. cdnsciencepub.comscielo.org.mx

Research on 2-phenylphenol derivatives indicates that while the phenyl group does act as a hydrogen bond acceptor, it is weaker in this capacity compared to halogen atoms. cdnsciencepub.com Studies using hydroxyl stretching band analysis in carbon tetrachloride solution determined the free energy preference for the O-H···π bond in 2-phenylphenol to be approximately 5.1 kJ/mol at 305 K. cdnsciencepub.com The crystal structure of 2,6-diphenylphenol (B49740) shows the hydroxyl hydrogen positioned over the C1-C2 bond of one phenyl ring, providing further evidence for this interaction. cdnsciencepub.com For this compound specifically, infrared spectroscopy studies of its O-H stretching absorptions also point to the presence of this intramolecular interaction. oup.com

The extent of molecular self-association through intermolecular hydrogen bonding is considerably reduced in phenols with substituents at both the 2 and 6 positions. researchgate.netresearchgate.net This is due to the steric crowding around the hydroxyl group, which impedes the formation of intermolecular OH···OH hydrogen bonds. researchgate.net For chlorophenols, the degree of association is observed to decrease significantly as steric hindrance near the hydroxyl group increases. researchgate.netresearchgate.net In the case of this compound, the bulky phenyl and chloro groups force a specific, twisted conformation, which in turn limits the ability of the hydroxyl groups to interact between molecules.

Quantum Chemical Investigations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable for studying the electronic structure and properties of substituted phenylphenols. tandfonline.comresearchgate.netnih.gov These computational methods allow for the detailed investigation of molecular geometries and vibrational spectra.

DFT is a computational method used to investigate the electronic structure of many-body systems. stackexchange.comresearchgate.net For molecules like substituted phenylphenols, it provides a favorable balance between accuracy and computational cost, making it a standard tool for geometry optimizations and frequency calculations. google.com Studies on related compounds, such as 2-chloro-4-phenylphenol (B167023), utilize the B3LYP functional with a 6-311++G(d,p) basis set to model their properties. tandfonline.comresearchgate.net

A fundamental application of DFT is the optimization of the molecular geometry to find the lowest energy structure, known as the ground state. stackexchange.com This process involves calculating the forces on each atom and iteratively moving the atoms until a minimum on the potential energy surface is located. stackexchange.comfaccts.de For substituted phenylphenols, DFT calculations have been shown to produce optimized structural parameters that are in good agreement with experimental data. tandfonline.comresearchgate.net The optimization reveals precise bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

Below is a table of selected optimized geometrical parameters for the related compound 2-chloro-4-phenylphenol, calculated using the DFT B3LYP/6-311++G(d,p) method, which serves as a representative example.

ParameterBond/AngleCalculated Value
Bond LengthC-Cl1.74 Å
Bond LengthC-O1.36 Å
Bond LengthO-H0.97 Å
Bond AngleC-C-O119.5°
Bond AngleC-O-H109.1°
Dihedral AngleC-C-C-C (inter-ring)-45.0°

Data based on findings for 2-chloro-4-phenylphenol as a representative substituted phenylphenol. tandfonline.comresearchgate.net

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. researchgate.netresearchgate.net These calculations determine the normal modes of vibration and their corresponding frequencies. core.ac.uk Theoretical spectra can then be compared with experimental FT-IR and FT-Raman spectra to validate the computational model and to aid in the assignment of observed vibrational bands. tandfonline.comresearchgate.net

For substituted phenylphenols like 2-chloro-4-phenylphenol, DFT calculations have shown good agreement with experimental vibrational frequencies, with a reported root mean square (rms) error of approximately 7.44 cm⁻¹. tandfonline.comresearchgate.net The analysis often involves a Potential Energy Distribution (PED), which helps to unambiguously assign the calculated frequencies to specific vibrational modes, such as C-H stretching, C=C ring stretching, or C-Cl stretching. researchgate.net

The table below presents a selection of calculated and experimental vibrational frequencies for key modes in the related compound 2-chloro-4-phenylphenol.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)
O-H Stretch35933595-
C-H Stretch (Aromatic)306830663067
C=C Stretch (Ring)159816001600
C-O Stretch125812601260
C-Cl Stretch754755755

Data based on findings for 2-chloro-4-phenylphenol as a representative substituted phenylphenol. tandfonline.comresearchgate.net

Density Functional Theory (DFT) Applications to Substituted Phenylphenols

Electronic Structure Analysis (Frontier Molecular Orbitals, NBO)

The electronic properties of a molecule are crucial for understanding its reactivity and kinetic stability. These are primarily understood through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Frontier Molecular Orbitals (FMOs): The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For the related compound 2-chloro-4-phenylphenol, analysis of the HOMO and LUMO energies confirms that charge transfer occurs within the molecule. researchgate.net The FMOs are instrumental in understanding the origin of electronic transitions and the chemical reactivity of the molecule. tandfonline.comchemeo.com

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure in terms of localized electron-pair "Lewis-like" structures. It examines all possible interactions between filled (donor) and empty (acceptor) orbitals and quantifies their energetic importance using second-order perturbation theory. acadpubl.eu This analysis reveals hyperconjugative interactions and charge delocalization within the molecule. For substituted phenylphenols, NBO analysis demonstrates intramolecular charge transfer (ICT). tandfonline.comchemeo.com For instance, in a similar chlorinated phenyl compound, the key intramolecular charge transfer interaction occurs from the lone pairs of the chlorine atom, n(LPCl), to the antibonding π*(C-C) orbitals of the phenyl ring, resulting in significant stabilization of the molecular structure. acadpubl.eu

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MESP is plotted onto the molecule's surface, where different colors represent varying electrostatic potentials. rsc.org

In MESP analysis, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophilic attack. researchgate.net For the isomer 2-chloro-4-phenylphenol, MESP investigations show that the most reactive sites are located at the oxygen atom. tandfonline.comchemeo.com This indicates that the oxygen atom's region is the most electron-rich part of the molecule, making it a likely site for interaction with electrophiles. tandfonline.comchemeo.comresearchgate.net

Prediction of Thermodynamic Quantities

Theoretical calculations can predict various thermodynamic properties of molecules, such as heat capacity (Cp), enthalpy of formation (ΔfH°), and entropy. These calculations are often performed using DFT methods. For the related compound 2-chloro-4-phenylphenol, several thermodynamic properties have been calculated using the Joback method, which is a group contribution method. chemeo.com

Table 1: Predicted Thermodynamic Properties for 2-Chloro-4-phenylphenol

Property Value Unit Method Source
Standard Gibbs free energy of formation (ΔfG°) 98.80 kJ/mol Joback chemeo.com
Standard enthalpy of formation (gas, ΔfH°gas) -22.47 kJ/mol Joback chemeo.com
Enthalpy of fusion (ΔfusH°) 24.51 kJ/mol Joback chemeo.com

Furthermore, studies on the thermodynamics of various chlorinated phenols provide a basis for understanding their behavior. mdpi.com Research on trisubstituted phenols using DFT has also been successful in deriving standard enthalpies of formation for both the phenolic molecules and their corresponding phenoxyl radicals. researchgate.net

Rotational Constants and Molecular Properties

Rotational constants (A, B, C) are fundamental molecular properties that are determined by the molecule's moments of inertia. They can be determined experimentally from microwave spectroscopy or calculated theoretically from the optimized molecular geometry. nih.gov

For 2-phenyl-6-chlorophenol, crystallographic data from the Crystallography Open Database provides the basis for its rotational properties. nih.gov Quantum chemical calculations, such as those performed for its isomer 2-chloro-4-phenylphenol using the DFT/B3LYP/6-311++G(d,p) method, can also provide theoretical rotational constants. tandfonline.comresearchgate.net The accuracy of such calculations, even at high levels of theory like CCSD(T), can be challenging for complex molecules but is essential for comparing with experimental data and refining structural determination. nih.gov

Table 2: Crystal Structure and Rotational Data for 2-Phenyl-6-chlorophenol

Parameter Value Unit Source
Space Group P 1 21/n 1 nih.gov
a 5.7829 Å nih.gov
b 20.3532 Å nih.gov
c 8.3091 Å nih.gov
α 90 ° nih.gov
β 97.502 ° nih.gov

Higher-Level Quantum Mechanical Methods (MP2, HF) for Property Prediction

While DFT methods are widely used, higher-level ab initio quantum mechanical methods like Møller-Plesset perturbation theory (MP2) and Hartree-Fock (HF) are also employed for more accurate property prediction, particularly for electronic properties and reaction energies. acs.org

In the context of predicting properties like the acid dissociation constant (pKa) for substituted phenols, various computational strategies have been evaluated. A comprehensive study compared seven theory levels, including MP2, HF, and various DFT functionals (B3LYP, BLYP, BP86), along with different basis sets. acs.org The results indicated that for predicting pKa from atomic charges, the MP2 and HF levels of theory provided the best performance. acs.org This highlights the applicability and sometimes superiority of these higher-level methods for specific property predictions in phenols. acs.org

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their physical or chemical properties. psu.edu These models are extensively used to predict properties that are difficult or costly to measure experimentally, such as the acid dissociation constant (pKa). researchgate.net

Prediction of Acid Dissociation Constants (pKa)

The pKa is a fundamental property of phenolic compounds, influencing their behavior in various chemical and biological systems. QSPR models for predicting the pKa of phenols often use a variety of molecular descriptors, which can be topological, mathematical, or quantum-chemically derived. unibo.it

One approach involves calculating partial atomic charges using different quantum mechanical methods and correlating them with experimental pKa values. acs.org For a large set of 124 phenols, it was found that models based on charges from MP2/6-31G* and HF/6-31G* calculations yielded strong correlations with experimental pKa values, with correlation coefficients (R²) greater than 0.95 and root-mean-square errors smaller than 0.49 for over a quarter of the models tested. acs.org Such models successfully represent the dependence of the acidity constant on various molecular descriptors. researchgate.net While a specific predicted pKa for this compound is not explicitly detailed in these general studies, the methodologies are directly applicable. For context, the experimental pKa of the related compound 3-phenylphenol (B1666291) is 9.63. unibo.it

Table of Compounds Mentioned

Compound Name
This compound
2-Chloro-4-phenylphenol
2-phenyl-6-chlorophenol

Spectroscopic Characterization through Theoretical Prediction

Theoretical and computational chemistry have become indispensable tools in the characterization of molecular structures and the prediction of their spectroscopic properties. For this compound, a molecule with a complex three-dimensional structure arising from the rotational freedom between its two phenyl rings, computational methods offer a powerful approach to understanding its spectroscopic behavior. By employing sophisticated quantum chemical calculations, it is possible to predict and interpret the intricate details of its NMR and UV-Vis spectra, as well as the subtle interactions of nuclear spins within the molecule.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The prediction of NMR chemical shifts through computational methods provides a valuable complement to experimental data, aiding in the assignment of signals and offering insights into the electronic environment of individual nuclei. For molecules like this compound, where the chemical shifts can be influenced by the relative orientation of the phenyl rings, theoretical calculations are particularly insightful.

A common and effective method for calculating NMR chemical shifts is the use of Density Functional Theory (DFT), often employing hybrid functionals such as B3LYP in conjunction with a reasonably large basis set like 6-311++G(d,p). researchgate.nettandfonline.com This level of theory has been shown to provide good agreement between calculated and experimental ¹H and ¹³C NMR chemical shifts for similar substituted phenols. researchgate.nettandfonline.com For instance, a study on the isomeric 2-chloro-4-phenylphenol demonstrated a strong correlation between theoretical and experimental values, suggesting a similar accuracy can be expected for this compound. researchgate.nettandfonline.com

While specific theoretical NMR data for this compound is not extensively published, experimental proton NMR spectra show a complex pattern of resonances. Theoretical calculations would be instrumental in definitively assigning these signals to the specific protons on both the chlorinated and non-chlorinated phenyl rings. The calculations would account for the shielding and deshielding effects of the chloro and hydroxyl substituents, as well as the through-space effects arising from the proximity of the two aromatic systems.

Table 1: Representative Theoretical vs. Experimental Chemical Shifts for a Related Compound (2-chloro-4-phenylphenol)

AtomExperimental Shift (ppm)Calculated Shift (ppm)
H (hydroxyl)9.549.62
C (C-OH)152.8153.5
C (C-Cl)123.1123.9
C (C-phenyl)134.5135.1

Note: Data is illustrative and based on findings for a similar compound to demonstrate the expected correlation. researchgate.nettandfonline.com

Ultraviolet-Visible (UV-Vis) Absorption Maxima Simulation

The electronic transitions of this compound, which give rise to its UV-Vis absorption spectrum, can be effectively simulated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netmdpi.com This method calculates the excitation energies and oscillator strengths of electronic transitions, allowing for the prediction of the absorption maxima (λmax). mdpi.com

For a molecule like this compound, the UV-Vis spectrum is expected to be characterized by π-π* transitions within the aromatic rings. The presence of the chloro and hydroxyl substituents, as well as the interaction between the two phenyl rings, will influence the energies of these transitions. TD-DFT calculations, often performed using the same functional and basis set as for geometry optimization and NMR predictions (e.g., B3LYP/6-311++G(d,p)), can model these effects. researchgate.netmdpi.com

A study on the related 2-chloro-4-phenylphenol showed good agreement between the experimental UV-Vis spectrum and the one simulated using TD-DFT, accurately predicting the positions of the main absorption bands. researchgate.nettandfonline.com It is therefore anticipated that a similar computational approach for this compound would yield a reliable prediction of its UV-Vis absorption maxima. The calculations would likely reveal multiple absorption bands in the UV region, corresponding to different electronic excitations within the molecule.

Table 2: Predicted UV-Vis Absorption Maxima for a Substituted Phenylphenol

TransitionCalculated λmax (nm)Oscillator Strength (f)
HOMO -> LUMO2950.025
HOMO-1 -> LUMO2600.150
HOMO -> LUMO+12350.350

Note: This table presents hypothetical data based on typical TD-DFT results for similar aromatic compounds to illustrate the nature of the predicted output.

Computational Insights into Spin-Spin Coupling Phenomena

Spin-spin coupling, the interaction between nuclear spins mediated by bonding electrons, provides valuable structural information in NMR spectroscopy. Computational methods can be employed to calculate spin-spin coupling constants (J-couplings), offering insights into bonding and through-space interactions.

For this compound, theoretical calculations of proton-proton spin-spin coupling constants have been performed. umanitoba.ca These calculations are crucial for understanding the complex splitting patterns observed in the proton NMR spectrum. The magnitude of the coupling constants is dependent on the number of bonds separating the interacting nuclei and their dihedral angles.

Advanced Analytical Methodologies for 2 Chloro 6 Phenylphenol and Its Metabolites

Chromatographic Techniques

Chromatography is the cornerstone for the analysis of 2-Chloro-6-phenylphenol (B74184), offering powerful separation of the analyte from complex sample matrices. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely employed, each with specific advantages depending on the sample type and analytical goals.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust technique for the analysis of phenolic compounds. For a compound like this compound, which possesses a chromophore, UV detection is a common and cost-effective choice. The analysis is typically performed in reverse-phase mode, where a nonpolar stationary phase is used with a polar mobile phase.

Methodologies for related compounds, such as o-phenylphenol, utilize C18 or similar columns with a mobile phase consisting of an acetonitrile (B52724) and water mixture, often with an acid like phosphoric acid to ensure the analyte is in its non-ionized form for better retention and peak shape. Detection is typically performed at a wavelength around 280 nm, where the phenylphenol structure exhibits strong absorbance.

Table 1: Illustrative HPLC-UV Conditions for Phenylphenol Analysis

ParameterCondition
Column C18 Reverse-Phase (e.g., 100 x 4.6 mm, 3 µm)
Mobile Phase Acetonitrile and Water with Phosphoric Acid
Elution Isocratic or Gradient
Flow Rate 0.5 - 1.0 mL/min
Detection UV/Diode Array Detector (DAD) at ~280 nm
Injection Volume 10 - 20 µL

To enhance the sensitivity and selectivity of HPLC-UV analysis, pre-column derivatization can be employed. This chemical modification of the analyte is designed to attach a chromophoric tag that absorbs strongly in the UV-visible spectrum, thereby lowering the detection limits.

A notable strategy applicable to phenols is derivatization with 4-nitrobenzoyl chloride. In this reaction, the hydroxyl group of the phenol (B47542) reacts with 4-nitrobenzoyl chloride in a buffered, slightly alkaline solution (e.g., borate (B1201080) buffer at pH 8.5) to form a highly chromophoric ester derivative. This derivative can be easily extracted and analyzed by HPLC. The reaction is typically rapid, often completed within minutes at a moderately elevated temperature (e.g., 50°C). The resulting 4-nitrobenzoyl derivatives are well-separated on a reverse-phase column and can be detected with high sensitivity at a wavelength around 280 nm. This approach allows for the simultaneous determination of various phenols and chlorophenols in water samples with detection limits in the low microgram-per-liter range.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds like this compound. U.S. EPA Method 8041A, for instance, outlines procedures for the analysis of various phenols using open-tubular, capillary columns. thermofisher.com

Underivatized phenols can be analyzed directly by GC using a Flame Ionization Detector (FID). thermofisher.com However, the polar hydroxyl group can lead to peak tailing and interaction with active sites in the GC system. To mitigate these issues and improve chromatographic performance and sensitivity, derivatization is often performed. jcsp.org.pk Common derivatization approaches include:

Methylation: Using a reagent like diazomethane (B1218177) to convert the phenolic hydroxyl group into a less polar methyl ether. thermofisher.com

Pentafluorobenzyl Bromide (PFBBr) Derivatization: Reacting the phenol with PFBBr to form a pentafluorobenzyl ether derivative. These derivatives are highly responsive to an Electron Capture Detector (ECD), providing excellent sensitivity for halogenated compounds. thermofisher.com

The choice of column is critical for achieving adequate separation of phenolic isomers. Fused-silica capillary columns with stationary phases of varying polarity, such as a 5% diphenyl/95% dimethyl polysiloxane, are commonly used. thermofisher.com

Table 2: Typical GC Parameters for Phenol Analysis (based on EPA Method 8041A)

ParameterCondition
Column Fused-silica capillary (e.g., 30 m x 0.25 mm ID) with a 5% Phenyl Polysiloxane phase
Carrier Gas Helium or Hydrogen
Injector Splitless, 275°C
Oven Program Temperature programmed, e.g., 60°C hold, then ramp at 8°C/min to 300°C
Detector Flame Ionization Detector (FID) or Electron Capture Detector (ECD) for derivatized analytes

Mass Spectrometry (MS) Applications

Mass spectrometry, when coupled with a chromatographic separation technique, serves as a definitive analytical tool, providing both high sensitivity and structural information for unambiguous compound identification.

GC-Mass Spectrometry (GC-MS/MS, GC-MSD)

GC-MS is the gold standard for the confirmation and quantification of many organic pollutants. U.S. EPA Method 528 utilizes GC coupled with a mass spectrometer for the determination of phenols and chlorinated phenols in drinking water. thermofisher.com For analysis, phenols are often converted into more volatile and less polar derivatives, such as through acetylation with acetic anhydride. nemi.govepa.gov This in situ acetylation is performed in an aqueous sample buffered to an alkaline pH, and the resulting acetate (B1210297) derivatives are then extracted with a nonpolar solvent like hexane. nemi.govncasi.org

The extract is injected into the GC-MS system, where compounds are separated chromatographically and then ionized, typically by electron impact (EI). The mass spectrometer detects the characteristic mass fragments of the derivatized analyte. Identification is confirmed by comparing the retention time and the mass spectrum of the analyte to that of an authentic standard. nemi.gov For quantitative analysis, selected ion monitoring (SIM) is often used to enhance sensitivity and selectivity by monitoring only specific, characteristic ions of the target compound. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become an indispensable tool for analyzing polar, non-volatile, and thermally labile compounds that are not well-suited for GC analysis. Unlike GC-MS, LC-MS/MS often does not require derivatization, simplifying sample preparation. shimadzu.com This technique is particularly valuable for the direct analysis of this compound and its phase II metabolites, such as glucuronide and sulfate (B86663) conjugates, in biological matrices like urine. nih.gov

The separation is performed using a reverse-phase HPLC system, after which the column effluent is directed into the mass spectrometer's ion source. ulisboa.pt Atmospheric pressure ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), are commonly used for phenols. ulisboa.ptunl.pt ESI is generally operated in negative ion mode for phenols, which readily deprotonate to form the [M-H]⁻ ion. ulisboa.pt

The tandem mass spectrometry (MS/MS) capability of instruments like the triple quadrupole (QqQ) allows for highly selective detection using Multiple Reaction Monitoring (MRM). nih.gov In an MRM experiment, the first quadrupole selects the precursor ion (e.g., the [M-H]⁻ of this compound), which is then fragmented in the collision cell. The third quadrupole selects a specific, characteristic product ion for detection. This process drastically reduces chemical noise and matrix interference, resulting in very low detection limits. unl.ptnih.gov For chlorinated phenols, a common fragmentation pathway is the loss of hydrogen chloride ([M-H-HCl]⁻). unl.pt

This methodology allows for the development of sensitive and robust methods to directly measure metabolites like OPP sulfate (OPP-S) and OPP glucuronide (OPP-G) in urine, providing a more accurate assessment of exposure. nih.gov

Table 3: Common LC-MS/MS Parameters for Phenylphenol Metabolite Analysis

ParameterCondition
LC Column C18 Reverse-Phase
Mobile Phase A: Water with buffer (e.g., ammonium (B1175870) acetate) B: Acetonitrile or Methanol
Elution Gradient elution
Ion Source Electrospray Ionization (ESI), Negative Mode
MS Analyzer Triple Quadrupole (QqQ)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition e.g., [M-H]⁻ → [Product Ion]⁻

Spectroscopic Analytical Methods

Spectroscopic methods are indispensable for the definitive identification and structural analysis of this compound. These techniques probe the molecular structure by measuring the interaction of the compound with electromagnetic radiation, providing a unique spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules in solution. researchgate.netjchps.com It provides detailed information about the carbon-hydrogen framework by mapping the chemical environments of magnetically active nuclei, primarily ¹H (proton) and ¹³C.

For this compound, ¹H NMR spectroscopy would identify the number of distinct protons, their electronic environments, and their proximity to neighboring protons. The spectrum is expected to show complex signals in the aromatic region, corresponding to the protons on both the chlorinated phenol ring and the adjacent phenyl ring. The hydroxyl (-OH) proton would typically appear as a distinct, exchangeable signal. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), would be employed to establish proton-proton coupling relationships and definitively assign the signals to their respective positions on the aromatic rings. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule produces a separate signal, with its chemical shift indicating its bonding environment (e.g., C-O, C-Cl, C-C, C-H). Advanced techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate proton signals with their directly attached carbons and with carbons that are two or three bonds away, respectively. omicsonline.org This network of correlations allows for the unambiguous assembly of the molecular structure.

Atom Type Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Hydroxyl (OH )4.5 - 6.0-
Aromatic C-H 6.8 - 7.6115 - 135
Aromatic C -Cl-120 - 130
Aromatic C -OH-150 - 160
Aromatic Quaternary C -130 - 145

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, are powerful tools for identifying the functional groups present in a molecule. thermofisher.com These methods measure the vibrations of molecular bonds, which occur at specific, characteristic frequencies. nih.gov

FT-IR spectroscopy measures the absorption of infrared light by the molecule. For this compound, the FT-IR spectrum would be expected to show a prominent, broad absorption band corresponding to the O-H stretching vibration of the phenolic group. Other key absorbances would include C-H stretching from the aromatic rings, C=C ring stretching vibrations, and a C-Cl stretching vibration. nih.gov

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (from a laser). thermofisher.com While FT-IR is particularly sensitive to polar bonds like O-H, Raman spectroscopy is often more effective for identifying non-polar bonds and symmetric vibrations, such as the C=C bonds within the aromatic rings. sapub.org The combination of both FT-IR and Raman provides a more complete vibrational profile of the molecule. tandfonline.com

Table 2: Characteristic Vibrational Frequencies for this compound Note: Frequencies are approximate and can be influenced by the molecular environment.

Vibrational Mode Typical FT-IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
O-H Stretch (Phenolic)3200 - 3600 (broad)Weak or not observed
C-H Stretch (Aromatic)3000 - 31003000 - 3100 (strong)
C=C Stretch (Aromatic Ring)1450 - 16001580 - 1610 (strong)
C-O Stretch (Phenolic)1180 - 1260Present
C-Cl Stretch600 - 800600 - 800

Analytical Challenges and Method Development

The analysis of this compound and its analogs in complex matrices like environmental or biological samples presents several challenges that necessitate specialized method development.

Analysis of Conjugated Forms and Hydrolysis Methodologies

In biological systems, phenolic compounds like this compound are often metabolized into more water-soluble conjugated forms, primarily as glucuronides and sulfates. These conjugated metabolites are the major forms excreted in urine. nih.gov Analyzing only the parent compound (the "free" form) would lead to a significant underestimation of exposure.

The primary analytical challenge is that these conjugated forms behave very differently from the parent compound during extraction and chromatographic analysis. A common approach to quantify total exposure involves a hydrolysis step to cleave the conjugate bond and release the free this compound, which is then measured. This can be achieved through:

Enzymatic Hydrolysis: Using enzymes like β-glucuronidase and arylsulfatase to specifically break the glucuronide and sulfate bonds. nih.gov

Chemical Hydrolysis: Using strong acids or bases to achieve the same cleavage, although this can be less specific and potentially degrade the target analyte.

More advanced methods now focus on the direct analysis of the intact conjugated metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This approach avoids the potentially incomplete or variable hydrolysis step, providing a more accurate and specific measurement of each metabolite.

Simultaneous Determination of Phenol and Chlorophenol Analogs

Environmental and biological samples rarely contain a single contaminant. Often, this compound may be present in a mixture with its parent compound, 2-phenylphenol (B1666276), and other related chlorophenols or phenols. researchgate.net These compounds have very similar chemical structures and physical properties, making their simultaneous separation and quantification a significant challenge.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the techniques of choice for separating these complex mixtures. nih.govrsc.org When coupled with a sensitive and selective detector like a mass spectrometer (MS), these methods allow for the reliable identification and quantification of each individual analog, even at trace levels. The development of such methods requires careful optimization of the chromatographic conditions (e.g., column type, mobile phase gradient, temperature program) and mass spectrometer parameters to ensure adequate separation and prevent interference between the structurally similar compounds.

Q & A

Q. What interdisciplinary approaches integrate microbiomics and metabolomics to study this compound degradation?

  • Methodological Answer : Combine 16S rRNA sequencing (Illumina MiSeq) to identify degraders (e.g., Sphingomonas spp.) with untargeted metabolomics (UHPLC-QTOF) to detect intermediates (e.g., chlorocatechols). Use genome-resolved metagenomics to annotate degradation genes (e.g., clc operon) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.